The compound is cataloged with several identifiers including its CAS number 2199211-49-7 and is recognized in various chemical databases such as ChemSrc and Smolecule. It belongs to the class of organic compounds known as phenylpyridazines, which are characterized by their pyridazine ring structures substituted with various functional groups. The molecular formula for this compound is with a molecular weight of approximately 364.388 g/mol .
The synthesis of 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine typically involves multi-step reactions that integrate various chemical transformations.
Synthesis Steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine features several key components:
The compound's SMILES representation is given as CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4C=C(C=C5)F
, which illustrates its complex connectivity .
The reactivity of 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine can be attributed to:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The precise mechanism of action for 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine is not fully elucidated but is believed to involve:
Research into its biological effects continues to explore these potential mechanisms .
Key physical and chemical properties include:
While specific data on solubility and boiling points are not available from current sources, general properties such as density and melting point may vary based on synthesis methods and purity levels .
The applications of 6-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinazolin-4-amine are primarily in:
This compound represents a promising area for future research due to its complex structure and potential biological activities .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: